
Dimethylaniline p-toluene sulphonate
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Overview
Description
Dimethylaniline p-toluene sulphonate is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the primary synthetic routes for preparing dimethylaniline p-toluene sulphonate, and how can reaction efficiency be optimized?
This compound is typically synthesized via nucleophilic substitution or alkylation reactions between dimethylaniline and p-toluene sulphonic acid derivatives. For example, methyl naphthalenesulphonates react with dimethylaniline to form crystalline adducts, with yields influenced by steric and electronic factors of the sulphonate ester . Optimization strategies include:
- Temperature control : Reactions at 60–80°C enhance crystallinity while minimizing side products.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity.
- Catalysis : Pyridinium p-toluene sulphonate can act as a mild acid catalyst in THP protection/deprotection steps, reducing side reactions .
Q. Basic: How can X-ray diffraction (XRD) be employed to characterize the crystallinity of polyaniline composites doped with this compound?
XRD analysis reveals structural ordering in polyaniline composites. Key features include:
- Peak identification : A sharp peak at 2θ ≈ 18° indicates partial crystallinity from conducting "metallic islands," while a peak near 26° corresponds to rigid, ordered sub-chains due to interchain packing between polyaniline and p-toluene sulphonate anions .
- Amorphous-crystalline ratio : Quantify peak area ratios to assess the degree of doping-induced crystallinity, critical for conductivity optimization.
Q. Advanced: What mechanistic insights explain the role of this compound in modulating enzymatic activity, and how can this be validated experimentally?
In carboxypeptidase A studies, this compound derivatives (e.g., carbodiimide methoI-p-toluene sulphonate) selectively modify carboxyl groups in enzyme active sites, inhibiting peptidase activity. Methodological validation involves:
- Kinetic assays : Compare reaction rates (e.g., ester hydrolysis) before/after enzyme modification.
- Protection studies : Pre-incubate enzymes with substrates (e.g., β-phenylpropionic acid) to confirm active-site specificity via activity retention .
- Spectroscopic analysis : FTIR or NMR to track carboxyl group modification.
Q. Advanced: How do hydrotropic properties of p-toluene sulphonic acid derivatives enhance lignin solubility, and what experimental parameters govern extraction efficiency?
p-Toluene sulphonic acid acts as a hydrotrope by forming layered microstructures that solubilize lignin via hydrophobic interactions. Key parameters include:
- Concentration : Optimal hydrotrope concentrations (10–15% w/w) balance solubility and cost .
- Temperature : Elevated temperatures (50–70°C) disrupt lignin-carbohydrate complexes.
- Post-extraction recovery : Dilution with water precipitates lignin, requiring centrifugation or filtration for isolation.
Q. Advanced: What analytical methods are suitable for quantifying this compound in complex matrices, and how can interference be mitigated?
- Capillary Zone Electrophoresis (CZE) : Effective for separating p-toluene sulphonic acid from phenolic matrices (e.g., lignin hydrolysates) with UV detection at 254 nm .
- HPLC : Use C18 columns with mobile phases containing 0.1% phosphoric acid to suppress ionization and improve peak resolution .
- Interference mitigation : Pre-treat samples with solid-phase extraction (e.g., C18 cartridges) to remove hydrophobic contaminants.
Q. Advanced: What toxicological considerations arise from dimethylaniline isomers in this compound, and how can mutagenicity be assessed?
- Mutagenicity assays : Evaluate 2,6-dimethylaniline (a known nasal cavity carcinogen in rodents) using:
- Dose-response modeling : Use OECD guidelines to establish NOAEL/LOAEL thresholds for risk assessment.
Q. Advanced: How does this compound influence nonlinear optical properties in silicon-organic hybrid waveguides?
Single-crystal p-toluene sulphonate (PTS) exhibits a high nonlinear refractive index (n₂ ≈ 10⁻¹⁴ cm²/W) at 1600 nm, enabling ultrafast optical signal processing. Characterization methods include:
- Z-scan technique : Measure intensity-dependent refractive index changes.
- Pump-probe spectroscopy : Assess multiphoton absorption thresholds for photonic device design .
Q. Advanced: What strategies improve the enantiomeric excess (ee) of chiral esters synthesized using this compound derivatives?
- Catalyst design : Use chiral auxiliaries (e.g., (R)-BINOL) to direct stereochemistry during THP protection steps.
- Solvent optimization : Anhydrous MeOH with pyridinium p-toluene sulphonate reduces racemization during deprotection .
- Process integration : Combine enzymatic resolution (e.g., lipase-mediated hydrolysis) with chemical synthesis for ee >98%.
Properties
CAS No. |
17387-66-5 |
---|---|
Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-dimethylaniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11N.C7H8O3S/c1-9(2)8-6-4-3-5-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
CKYBWGBWHBDVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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